N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide
Description
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a methoxyphenyl group, and a dichlorobenzoyl thiourea structure
Properties
Molecular Formula |
C22H15Cl2N3O3S |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-29-18-9-6-12(21-25-16-4-2-3-5-19(16)30-21)10-17(18)26-22(31)27-20(28)14-8-7-13(23)11-15(14)24/h2-11H,1H3,(H2,26,27,28,31) |
InChI Key |
UBTPSYBEXJFBRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. Benzoxazole derivatives can be synthesized using 2-aminophenol and aldehydes under reflux conditions with various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The methoxyphenyl group is introduced through electrophilic substitution reactions, and the dichlorobenzoyl thiourea moiety is formed by reacting the intermediate with appropriate thiourea derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole or methoxyphenyl moieties.
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and dichlorobenzoyl thiourea groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2,4-DICHLOROBENZOYL)THIOUREA is unique due to its combination of a benzoxazole core with methoxyphenyl and dichlorobenzoyl thiourea groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
